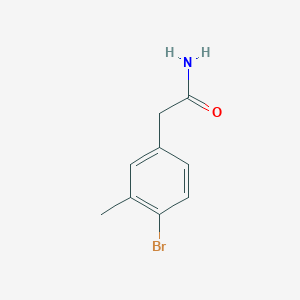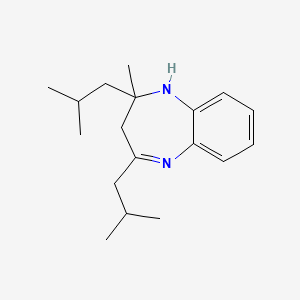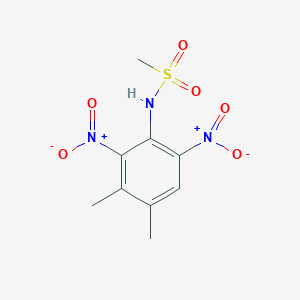
Dihexyl L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl L-aspartate is a chemical compound derived from L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl L-aspartate typically involves the esterification of L-aspartic acid with hexanol. This reaction can be catalyzed by acidic or enzymatic catalysts. The general reaction conditions include:
Acid-Catalyzed Esterification: L-aspartic acid is reacted with hexanol in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of L-aspartic acid with hexanol. This method is often preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts in industrial settings can also enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl L-aspartate can undergo various chemical reactions, including:
Oxidation: The hexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexanol.
Substitution: Various substituted aspartates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihexyl L-aspartate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving L-aspartic acid.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.
Industry: Used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of dihexyl L-aspartate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the normal function of L-aspartic acid, affecting processes such as protein synthesis and neurotransmission. The hexyl groups can also enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
L-aspartic acid: The parent compound, essential for protein synthesis.
Diethyl L-aspartate: Another ester derivative with different alkyl groups.
Dimethyl L-aspartate: A simpler ester derivative with methyl groups.
Uniqueness
Dihexyl L-aspartate is unique due to the presence of two long hexyl chains, which can significantly alter its chemical properties and potential applications compared to other ester derivatives of L-aspartic acid. The increased lipophilicity and potential for membrane interactions make it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
651744-60-4 |
|---|---|
Fórmula molecular |
C16H31NO4 |
Peso molecular |
301.42 g/mol |
Nombre IUPAC |
dihexyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C16H31NO4/c1-3-5-7-9-11-20-15(18)13-14(17)16(19)21-12-10-8-6-4-2/h14H,3-13,17H2,1-2H3/t14-/m0/s1 |
Clave InChI |
QSWJYEUZCGTSSB-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCOC(=O)C[C@@H](C(=O)OCCCCCC)N |
SMILES canónico |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)



![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)



![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)


